N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potential
Antimicrobial Applications
The study by Darwish et al. (2014) highlights the synthesis of novel thiazole, chromene, and other heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant antimicrobial potential. This research indicates the broader applicability of compounds like N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
Research into nitrogen heterocycles, such as the work by Skripskaya et al. (2013), explores the synthesis of compounds with a neoflavonoid moiety, which could be relevant for creating anticancer agents. This underscores the potential medicinal applications of complex compounds like this compound in oncology (Skripskaya et al., 2013).
Advanced Materials and Catalysis
Optoelectronic Properties
The study on optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) sheds light on the potential of thiazole-containing compounds in electronics and photonics. Such compounds could be utilized in the development of materials with specific optoelectronic properties, indicating a broader applicability in material science (Camurlu & Guven, 2015).
Mechanism of Action
Target of action
Without specific studies on this compound, it’s hard to identify its primary targets. Compounds containing a thiazole ring, like this one, are known to have diverse biological activities .
Mode of action
The mode of action would depend on the specific targets of the compound. Thiazoles are known to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Thiazoles have been found to affect a wide range of biological activities .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Thiazoles have been found to have anti-inflammatory and analgesic activity .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-13(2)26-15-9-7-14(8-10-15)11-19(24)22-21-23-20-16-5-3-4-6-17(16)25-12-18(20)27-21/h3-10,13H,11-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUYQNWQSIDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.